molecular formula C24H29N5O3 B11304603 Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11304603
M. Wt: 435.5 g/mol
InChI Key: XRQAJFOFWLIXND-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methylbenzaldehyde, ethyl acetoacetate, and 2-pyridylpiperazine. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid. The reaction proceeds through a series of condensation, cyclization, and esterification steps to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Ethyl 4-(4-methylphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives, such as:

  • Ethyl 4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H29N5O3/c1-3-32-23(30)21-19(26-24(31)27-22(21)18-9-7-17(2)8-10-18)16-28-12-14-29(15-13-28)20-6-4-5-11-25-20/h4-11,22H,3,12-16H2,1-2H3,(H2,26,27,31)

InChI Key

XRQAJFOFWLIXND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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